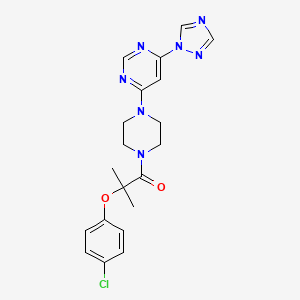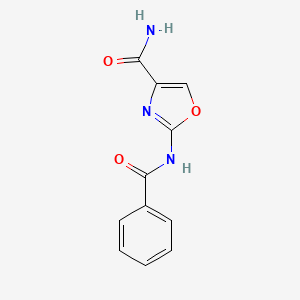![molecular formula C22H20ClN5O4S B2429201 N-(5-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1396678-26-4](/img/structure/B2429201.png)
N-(5-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C22H20ClN5O4S and its molecular weight is 485.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Computational Elucidation
- A study by Guleli et al. (2019) describes an efficient method for synthesizing similar compounds, focusing on substituted 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide derivatives. This method combines various chemical components in the presence of catalytic amounts of p-toluenesulfonic acid or iodine, supported by theoretical calculations (Guleli et al., 2019).
Biological and Antimicrobial Activities
- A study by Khalifa et al. (2015) on the synthesis of novel arylazothiazole disperse dyes includes derivatives similar to the target compound. These compounds displayed antioxidant, antitumor, and antimicrobial activities, showing their potential in various biological applications (Khalifa et al., 2015).
- Youssef et al. (2012) reported on the synthesis of isothiazolopyridines, which are related to the target compound and possess valuable biological activities. Their method utilized conventional chemical methods and modern microwave techniques (Youssef et al., 2012).
Potential Antipsychotic Agents
- Norman et al. (1996) explored heterocyclic analogues of antipsychotic agents, including structures similar to the target compound. They evaluated these analogues for binding to dopamine and serotonin receptors and in vivo for their ability to antagonize apomorphine-induced responses in mice, indicating potential antipsychotic applications (Norman et al., 1996).
Synthesis and Prediction of Biological Activity
- Kharchenko et al. (2008) discussed the synthesis of compounds with structures related to the target molecule, specifically focusing on 1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. Their study includes the prediction of biological activity of these synthesized compounds, providing insights into potential applications (Kharchenko et al., 2008).
Antimicrobial Activities
- Patel and Patel (2015) synthesized heterocyclic compounds based on the pyridin-4-yl-triazolo[3,4-b][1,3,4]thiadiazole, which are structurally related to the target compound. They evaluated these compounds for antibacterial and antifungal activities, showing their potential in antimicrobial applications (Patel & Patel, 2015).
Properties
IUPAC Name |
N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4S/c1-12-8-17(26-32-12)20(30)25-22-24-16-6-7-27(11-18(16)33-22)21(31)13-9-19(29)28(10-13)15-4-2-14(23)3-5-15/h2-5,8,13H,6-7,9-11H2,1H3,(H,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIYSCFDLHEFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429125.png)


![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2429128.png)
![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429129.png)
![3-((2,5-Dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2429131.png)
![3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2429133.png)



![4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2429139.png)
![1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2429141.png)
